REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].C(N(C(C)C)CC)(C)C.[CH2:17](Br)[C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:19]>O1CCCC1>[C:1]([CH:3]([CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:19])[C:4]([O:6][CH3:7])=[O:5])#[N:2]
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Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
2600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with 1 mol/L hydrochloric acid, water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with diethyl ether
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)CC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |